N-[(2-{4-nitrobenzoyl}hydrazino)carbothioyl]-4-methylbenzamide
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Overview
Description
4-Methyl-N-[N’-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a benzamide group, a nitrobenzoyl group, and a hydrazinocarbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[N’-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide typically involves multiple steps:
Formation of 4-nitrobenzoyl chloride: This can be achieved by reacting 4-nitrobenzoic acid with thionyl chloride under reflux conditions.
Preparation of hydrazinocarbothioyl intermediate: This involves the reaction of hydrazine hydrate with carbon disulfide to form hydrazinocarbothioyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[N’-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are used.
Major Products Formed
Scientific Research Applications
4-Methyl-N-[N’-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-N-[N’-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methyl-N-[N’-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinocarbothioyl group, in particular, is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C16H14N4O4S |
---|---|
Molecular Weight |
358.4g/mol |
IUPAC Name |
4-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C16H14N4O4S/c1-10-2-4-11(5-3-10)14(21)17-16(25)19-18-15(22)12-6-8-13(9-7-12)20(23)24/h2-9H,1H3,(H,18,22)(H2,17,19,21,25) |
InChI Key |
XPCCJJYMFOIYAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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